2-Chloroethyl chloroformate chemical properties and structure
2-Chloroethyl chloroformate chemical properties and structure
An In-depth Technical Guide to 2-Chloroethyl Chloroformate: Chemical Properties and Structure
Introduction
2-Chloroethyl chloroformate (CAS No. 627-11-2) is an organochlorine compound and a derivative of carbonic acid, belonging to the chloroformate ester family.[1] It presents as a colorless to pale yellow liquid with a pungent, irritating odor.[1] This chemical is a versatile and highly reactive intermediate, making it a crucial building block in modern organic synthesis.[2][3] Its primary applications are in the pharmaceutical and agrochemical industries, where it is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.[1][2][4] Its reactivity stems from its structure as an acyl chloride, which renders it an excellent electrophile for reactions with various nucleophiles.[3]
Chemical Structure and Identifiers
2-Chloroethyl chloroformate's structure consists of an ethyl chloroformate backbone with a chlorine atom substituent on the 2-position of the ethyl group.[5]
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InChI: InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2[1][5][6][12][13]
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InChIKey: SVDDJQGVOFZBNX-UHFFFAOYSA-N[1][2][5][6][8][11][12][13]
Physicochemical Properties
The key quantitative properties of 2-chloroethyl chloroformate are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 142.97 g/mol | [2][7][8][9][10][11][12] |
| Appearance | Colorless to pale yellow liquid | [1][5][8] |
| Density | 1.385 g/mL at 25 °C | [8][12][13] |
| Boiling Point | 155-156 °C | [8][12][13] |
| Melting Point | -70 °C (-94 °F) | [14] |
| Flash Point | 70 °C (158 °F) | [5][8][12][13][14] |
| Vapor Pressure | 0.23 psi (20 °C) | [8][12][13] |
| Refractive Index | 1.446 - 1.4483 at 20 °C | [1][5][8][12][13] |
| Solubility | Insoluble in cold water; Soluble in ether, benzene, acetone, alcohol, toluene, ketones. | [1][8][11][15] |
| Water Reactivity | Decomposes slowly in water to form ethanol, HCl, and CO₂. | [6][8][16] |
Reactivity and Mechanisms
2-Chloroethyl chloroformate is an excellent electrophile, a characteristic derived from its acyl chloride functionality.[3] This high reactivity allows it to readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of esters, amides (carbamates), and thioesters, respectively.[3]
One of its primary roles in multi-step synthesis is as a protecting group for alcohols and amines.[2][3] It reacts with these functional groups to form 2-chloroethoxycarbonyl esters, which are stable under many reaction conditions but can be easily removed when needed.[2][11]
The solvolysis of 2-chloroethyl chloroformate exhibits a dual mechanism that is highly dependent on the solvent's properties.[2] In solvents with low ionizing power, such as aqueous ethanol, an addition-elimination mechanism is favored.[2] Conversely, in solvents with high ionizing power and low nucleophilicity, like aqueous fluoroalcohols, an ionization mechanism prevails.[2]
Experimental Protocols
Synthesis Methods
Several methods are employed for the synthesis of 2-chloroethyl chloroformate, with the choice depending on the desired scale and purity.
-
Phosgenation of Ethylene Derivatives:
-
From Ethylene Oxide: This method involves the reaction of ethylene oxide with phosgene in the presence of a small amount of pyridine, yielding 2-chloroethyl chloroformate as the sole product.[5]
-
From 2-Chloroethanol (Ethylene Chlorohydrin): A common laboratory and industrial method involves bubbling gaseous phosgene into 2-chloroethanol.[6] The reaction is typically conducted at low temperatures (below 40°C, ideally around 0°C) in an anhydrous solvent like benzene or ether to stabilize intermediates and prevent side product formation.[2][6]
-
-
Chlorination of Chloroformate Precursors:
-
Two-Step Synthesis from Chloroform: For large-scale manufacturing, a two-step process is often used. First, ethyl chloroformate is synthesized by reacting chloroform with ethanol in the presence of hydrogen chloride. The resulting ethyl chloroformate is then chlorinated using hydrogen chloride and a phosphorus oxychloride catalyst. This method can yield 2-chloroethyl chloroformate with a purity exceeding 99% after purification.[2][4]
-
Direct Chlorination of Ethyl Chloroformate: This alternative to phosgene-based routes involves the direct, free-radical-initiated chlorination of ethyl chloroformate.[2][17] However, this process yields a mixture of isomers, primarily 1-chloroethyl chloroformate and 2-chloroethyl chloroformate, with the molar ratio of 1- to 2-isomer ranging from 0.5:1 to 2:1.[2][17]
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Purification
Due to the co-production of isomers (notably 1-chloroethyl chloroformate) and other by-products in chlorination-based syntheses, purification is critical.[2] The standard method for isolating high-purity 2-chloroethyl chloroformate is fractional distillation under reduced pressure (vacuum).[2] This technique effectively separates the desired product from more volatile by-products and unreacted starting materials.[2]
Spectroscopic Data
The structure of 2-chloroethyl chloroformate can be confirmed using standard spectroscopic methods. Experimental spectral data are available in various databases.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data has been recorded and is available for reference.[1][6][18]
-
Infrared (IR) Spectroscopy: IR spectra are available, providing information about the functional groups present in the molecule.[1][6]
-
Mass Spectrometry (MS): Mass spectral data can be used to determine the molecular weight and fragmentation pattern.[1][6]
Applications
The versatility of 2-chloroethyl chloroformate makes it a valuable reagent in several fields:
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Pharmaceutical Industry: It is a key intermediate in the synthesis of various pharmaceutical compounds and APIs.[1][3][4] Notably, it is used in preparing artemisinin-derived dimer carbonates and thiocarbonates, which have shown antimalarial activity.[2][8][11][16]
-
Agrochemicals: The compound serves as a reactive intermediate in the synthesis of pesticides and fungicides, such as Oxadixyl.[1][2][15]
-
Organic Synthesis: It is widely used as a building block for creating esters and amides.[11] Its role as a protecting group for alcohols and phenols is crucial in the selective functionalization of complex molecules during multi-step syntheses.[2][11] It is also employed in peptide synthesis and the creation of various heterocyclic compounds.[1][2]
Safety and Handling
2-Chloroethyl chloroformate is classified as a highly toxic, corrosive, and flammable substance that poses significant health risks.[1][19]
-
Hazards: It is fatal if inhaled and causes severe skin burns and eye damage.[1][19][20] Inhalation, ingestion, or dermal contact can lead to severe irritation of the respiratory tract, eyes, and skin.[1]
-
Personal Protective Equipment (PPE): Proper safety measures are mandatory when handling this chemical. This includes the use of chemical-resistant gloves, protective clothing, eye/face protection, and respiratory protection in a well-ventilated area.[1][14][19][21]
-
Handling and Storage: It should be handled in a chemical fume hood.[1] Store in a refrigerator at 2-8°C in a dry, well-ventilated place, keeping the container tightly closed.[8][12][13][14] It is incompatible with strong oxidizing agents, alcohols, amines, and alkali.[8][16][21]
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Reactivity Hazards: It reacts with water and moist air, releasing corrosive hydrogen chloride (HCl) fumes.[6][8][16] It may react vigorously or explosively if mixed with certain ethers in the presence of metal salts.[8][16][21]
References
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